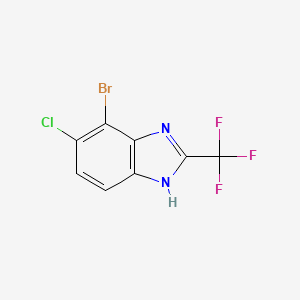

4-Bromo-5-chloro-2-(trifluoromethyl)-1H-benzimidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Bromo-5-chloro-2-(trifluoromethyl)-1H-benzimidazole is an organic compound with the molecular formula C8H3BrClF3N2. This compound is known for its unique chemical properties and is widely used in various fields of research and industry, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-chloro-2-(trifluoromethyl)-1H-benzimidazole typically involves the following steps:

Nitration: The starting material, aniline, undergoes nitration to introduce a nitro group.

Reduction: The nitro group is then reduced to an amine group.

Halogenation: The amine group is halogenated to introduce bromine and chlorine atoms.

Cyclization: The final step involves cyclization to form the benzimidazole ring structure.

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

Continuous flow reactors: To maintain consistent reaction conditions.

Catalysts: To enhance reaction rates and selectivity.

Purification steps: Such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-chloro-2-(trifluoromethyl)-1H-benzimidazole can undergo various chemical reactions, including:

Substitution reactions: Where halogen atoms can be replaced by other functional groups.

Oxidation and reduction reactions: To modify the oxidation state of the compound.

Coupling reactions: To form larger, more complex molecules.

Common Reagents and Conditions

Substitution reactions: Often involve nucleophiles such as amines or thiols.

Oxidation reactions: May use oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction reactions: Typically involve reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules.

Scientific Research Applications

Antimicrobial and Anticancer Activity

Research has indicated that 4-Bromo-5-chloro-2-(trifluoromethyl)-1H-benzimidazole exhibits promising biological activity, particularly as an antimicrobial and anticancer agent. The compound's mechanism of action may involve the inhibition of specific enzymes or binding to receptors that are pivotal in disease processes. This interaction can modulate cellular signaling pathways, influencing gene expression and cellular functions.

Enzyme Inhibition Studies

Studies have shown that this compound can inhibit various enzymes, which is critical for its pharmacological profile. For instance, it has been evaluated for its ability to interact with enzymes involved in cancer progression, such as BCL6, a transcriptional repressor linked to diffuse large B-cell lymphoma. Inhibitors derived from benzimidazole structures have been reported to cause the degradation of BCL6 in preclinical models, highlighting the therapeutic potential of this class of compounds .

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions that include bromination and chlorination processes. Continuous flow reactors are often employed in industrial settings to enhance yield and purity during synthesis. The structural modifications of benzimidazole derivatives have been extensively studied to optimize their biological activities.

| Synthetic Method | Reagents Used | Yield |

|---|---|---|

| Bromination | Bromine | High |

| Chlorination | Chlorine | Moderate |

| Trifluoromethylation | Trifluoromethyl reagent | Variable |

Material Science Applications

This compound also finds applications in materials science due to its unique chemical properties. It can serve as a building block for synthesizing more complex molecules used in various industrial applications, including polymers and coatings that require specific thermal and chemical stability.

Biological Evaluation

A study published in a peer-reviewed journal assessed the biological activity of several benzimidazole derivatives, including this compound. The evaluation revealed strong inhibitory effects against acetylcholinesterase enzymes, which are crucial for neurotransmission. This finding suggests potential applications in treating neurodegenerative diseases such as Alzheimer's .

Pharmacokinetic Optimization

Another significant study focused on optimizing the pharmacokinetic properties of benzimidazole derivatives to enhance their efficacy as therapeutic agents. The research highlighted the importance of structural modifications in improving bioavailability and reducing toxicity, thus paving the way for clinical applications .

Mechanism of Action

The mechanism of action of 4-Bromo-5-chloro-2-(trifluoromethyl)-1H-benzimidazole involves its interaction with specific molecular targets and pathways. For example:

Enzyme inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

Receptor binding: It may bind to specific receptors, modulating cellular signaling pathways.

DNA interaction: The compound may interact with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

4-Bromo-5-chloro-2-(trifluoromethyl)aniline: Shares similar halogenation and trifluoromethyl groups but differs in its overall structure.

4-Bromo-5-chloro-2-(trifluoromethyl)pyrimidine: Another compound with similar functional groups but a different core structure.

Uniqueness

4-Bromo-5-chloro-2-(trifluoromethyl)-1H-benzimidazole is unique due to its benzimidazole core, which imparts specific chemical properties and biological activities. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

4-Bromo-5-chloro-2-(trifluoromethyl)-1H-benzimidazole is a synthetic compound belonging to the benzimidazole family, characterized by its unique molecular structure, which includes bromine, chlorine, and trifluoromethyl substituents. Its molecular formula is C8H3BrClF3N2. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications.

The presence of halogen substituents in the benzimidazole core enhances its lipophilicity and metabolic stability, making it a promising candidate in medicinal chemistry. The trifluoromethyl group significantly influences the compound's electronic properties, which are crucial for its biological interactions.

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. A comparative study using the broth microdilution method found that various benzimidazole derivatives, including this compound, displayed significant activity against both Gram-positive and Gram-negative bacteria. For instance, it showed a minimum inhibitory concentration (MIC) that was competitive with standard antibiotics such as ampicillin and ciprofloxacin .

| Compound | MIC (μg/ml) | Target Organism |

|---|---|---|

| This compound | 50 | Salmonella typhi |

| Standard Antibiotics | ||

| Ampicillin | 100 | Salmonella typhi |

| Ciprofloxacin | 25 | Salmonella typhi |

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. In vitro studies demonstrated that this compound effectively inhibited cell proliferation in several cancer types, including lung (A549) and cervical (HeLa) cancers. The IC50 values obtained from MTT assays indicated that it outperformed some standard chemotherapeutic agents like doxorubicin .

| Cell Line | IC50 (μM) | Standard Drug | Standard Drug IC50 (μM) |

|---|---|---|---|

| A549 | 15 | Doxorubicin | 20 |

| HeLa | 10 | Doxorubicin | 25 |

The mechanism of action of this compound may involve enzyme inhibition or receptor binding that modulates cellular signaling pathways. Studies suggest that it can interact with DNA, potentially influencing gene expression and cellular functions. This interaction is critical for understanding its pharmacological profile and therapeutic applications .

Case Studies

Several case studies illustrate the biological activity of benzimidazole derivatives similar to this compound:

- Anticancer Efficacy : A study demonstrated that derivatives with trifluoromethyl substitutions exhibited significant cytotoxicity against HeLa cells, leading to apoptosis through G0/G1 and G2/M phase arrest in the cell cycle.

- Antimicrobial Screening : Another investigation highlighted the effectiveness of benzimidazole derivatives against protozoan parasites, indicating that structural modifications can enhance biological activity significantly .

Properties

Molecular Formula |

C8H3BrClF3N2 |

|---|---|

Molecular Weight |

299.47 g/mol |

IUPAC Name |

4-bromo-5-chloro-2-(trifluoromethyl)-1H-benzimidazole |

InChI |

InChI=1S/C8H3BrClF3N2/c9-5-3(10)1-2-4-6(5)15-7(14-4)8(11,12)13/h1-2H,(H,14,15) |

InChI Key |

LSDPWJIAVPXHPS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C2=C1NC(=N2)C(F)(F)F)Br)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.